Product packaging for N,N-Diethylpropionamide(Cat. No.:CAS No. 1114-51-8)

N,N-Diethylpropionamide

Cat. No.: B073092
CAS No.: 1114-51-8
M. Wt: 129.2 g/mol
InChI Key: YKOQQFDCCBKROY-UHFFFAOYSA-N
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Description

N,N-Diethylpropionamide is a high-purity organic compound belonging to the class of amides, characterized by its two ethyl substituents on the nitrogen atom. This structure confers excellent solvating properties, making it a valuable aprotic polar solvent in various organic synthesis and catalysis research applications. Its primary research value lies in its role as a versatile building block and intermediate in medicinal chemistry and pharmaceutical development, particularly in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). Researchers also utilize this compound in materials science for polymer synthesis and as a component in specialty formulations. Its mechanism of action is primarily based on its strong dipole moment and ability to solubilize a wide range of organic and inorganic compounds, facilitating reactions that require polar, non-hydroxylic solvents. It can act as a ligand or a coordinating solvent in organometallic chemistry. This product is presented with detailed analytical data, including GC-MS and NMR spectroscopy, to ensure batch-to-batch consistency and support rigorous experimental reproducibility. It is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B073092 N,N-Diethylpropionamide CAS No. 1114-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethylpropanamide
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InChI

InChI=1S/C7H15NO/c1-4-7(9)8(5-2)6-3/h4-6H2,1-3H3
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InChI Key

YKOQQFDCCBKROY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
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DSSTOX Substance ID

DTXSID1061493
Record name Propanamide, N,N-diethyl-
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Molecular Weight

129.20 g/mol
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CAS No.

1114-51-8
Record name Diethylpropionamide
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Synthetic Methodologies and Chemical Transformations of N,n Diethylpropionamide

Advanced Synthetic Routes to N,N-Diethylpropionamide

The synthesis of this compound can be achieved through several advanced chemical pathways. These routes vary in their efficiency, atom economy, and the conditions required for the transformation.

Direct Aminolysis Approaches

Direct aminolysis is a primary method for the formation of amides. This approach typically involves the reaction of an activated carboxylic acid derivative with an amine. In the context of this compound, this involves a derivative of propionic acid reacting with diethylamine (B46881).

A common and highly effective method is the acylation of diethylamine using propionyl chloride. This reaction is generally rapid and high-yielding due to the high reactivity of the acid chloride. The process involves dissolving diethylamine in a suitable organic solvent and then adding propionyl chloride, often at controlled temperatures to manage the exothermic nature of the reaction. For the closely related N,N-dimethyl propionamide (B166681), a similar process involves adding propionyl chloride to a dimethylamine (B145610) solution at temperatures between -10°C and 25°C, followed by heating to 40-80°C for 2 to 8 hours to complete the reaction google.com. This method benefits from a simple process and typically high yields without the need for a catalyst google.com.

Another direct approach is the aminolysis of esters, such as methyl propionate (B1217596) or ethyl propionate, with diethylamine. While esters are less reactive than acid chlorides, this reaction can be facilitated under specific conditions. Enzymatic catalysis, for instance using immobilized Candida antarctica lipase (B570770) (Novozyme 435), has proven effective for the direct formation of amides from esters and amines, offering an environmentally friendly alternative that often proceeds under mild conditions nih.gov. Heterogeneous catalysts like aluminum oxide (Al2O3) have also been used to catalyze the direct aminolysis of triglycerides to form fatty amides, a process that could be conceptually applied to the synthesis of this compound from propionate esters unifap.brresearchgate.net.

Reactants Conditions Key Features Reference
Propionyl Chloride + DiethylamineOrganic solvent, -10°C to 80°CHigh reactivity, typically high yield, no catalyst needed. google.com
Propionate Ester + DiethylamineEnzymatic (e.g., Lipase) or Heterogeneous Catalyst (e.g., Al2O3)Milder conditions, environmentally friendly, requires catalysis. nih.govunifap.br

Catalytic Amination of Propionic Acid

The direct reaction between a carboxylic acid (propionic acid) and an amine (diethylamine) to form an amide is thermodynamically challenging as it produces water and tends to favor the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, this transformation requires catalysts and often high temperatures to drive the dehydration reaction forward.

While specific literature on the catalytic amination of propionic acid with diethylamine is sparse, the principles are well-established in industrial chemistry. Acid catalysts are typically employed to activate the carboxylic acid. Studies on the catalytic esterification of propionic acid using acidic cation-exchange resins like Amberlyst-15 demonstrate the utility of such catalysts in activating the carboxyl group semanticscholar.orgkiche.or.kr. A similar catalytic system could be envisioned for amidation, where the resin would protonate the carbonyl oxygen of propionic acid, making the carbonyl carbon more electrophilic and susceptible to attack by diethylamine. The removal of water, often by azeotropic distillation, is crucial to shift the equilibrium towards the amide product.

Multi-step Synthesis Pathways

This compound can also be formed as an intermediate in more complex, multi-step synthetic sequences. These pathways may be employed when synthesizing more elaborate molecules where the this compound moiety is a structural component.

For example, a patented process for the manufacture of a chiral herbicide involves the synthesis of L-(+)-2-halo-N,N-diethyl propionamide as a key intermediate google.com. This process starts with a chiral 2-halopropionic acid, which is first converted to its corresponding acid chloride google.com. This activated intermediate is then reacted with an aqueous solution of diethylamine in the presence of an alkali metal hydroxide (B78521) to form the L-(+)-2-halo-N,N-diethyl propionamide google.com. This amide is not the final product but is used in situ for a subsequent nucleophilic substitution reaction google.com. This exemplifies a scenario where the amide is synthesized as part of a longer, stereospecific pathway.

Example of a Multi-step Pathway:

Activation: (L)-(-)-2-chloropropionic acid is reacted with thionyl chloride to form (L)-(+)-2-chloropropionyl chloride.

Amidation: The resulting acid chloride is reacted with diethylamine to yield L-(+)-2-chloro-N,N-diethyl propionamide.

Further Reaction: The intermediate amide is then used in a subsequent substitution reaction to produce the final target molecule.

Yield Optimization Strategies in this compound Synthesis

Optimizing the yield is a critical aspect of chemical synthesis. For this compound, this involves the careful control of reaction parameters and, in some cases, the application of experimental design methodologies.

Key parameters that influence yield include:

Temperature: In the synthesis from propionyl chloride, controlling the initial addition temperature and the subsequent heating period is vital for minimizing side reactions and ensuring complete conversion google.com.

Reactant Stoichiometry: Using a slight excess of the amine can ensure the complete consumption of the more valuable acid chloride. However, a large excess may complicate purification.

Catalyst Concentration: In catalyzed reactions, the amount of catalyst must be optimized. For instance, in the synthesis of N,N-bis-(2-hydroxyethyl)oleamide, the reaction kinetics and yield were studied to determine the optimal catalyst loading scispace.com.

Reaction Time: Monitoring the reaction progress via techniques like gas chromatography (GC) allows for the determination of the optimal reaction time to maximize product formation without significant degradation google.com.

For complex systems, statistical methods like the Taguchi orthogonal array can be implemented to systematically investigate the influence of multiple variables (e.g., temperature, catalyst concentration, molar ratio) on the final yield, allowing for efficient optimization scispace.com.

Reaction Mechanisms of this compound

The formation of this compound, particularly from activated carboxylic acid derivatives, proceeds through a well-established mechanism.

Nucleophilic Acyl Substitution Pathways

The synthesis of amides from acid chlorides, anhydrides, or esters is a classic example of a nucleophilic acyl substitution reaction. This mechanism is fundamentally different from SN2 reactions and occurs in two distinct steps: nucleophilic addition followed by elimination masterorganicchemistry.comlibretexts.org.

The general mechanism, as it applies to the reaction of propionyl chloride with diethylamine, is as follows:

Nucleophilic Attack: The reaction begins with the diethylamine molecule acting as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the propionyl chloride. Simultaneously, the pi electrons of the carbon-oxygen double bond move to the oxygen atom libretexts.orguomustansiriyah.edu.iq.

Formation of a Tetrahedral Intermediate: This addition step breaks the pi bond of the carbonyl group and results in the formation of a transient, tetrahedral intermediate. In this intermediate, the oxygen atom carries a negative formal charge, and the nitrogen atom carries a positive formal charge libretexts.orguomustansiriyah.edu.iq.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen pi bond. To maintain carbon's valency, the most stable leaving group is expelled. In the case of propionyl chloride, the chloride ion is an excellent leaving group khanacademy.org.

Deprotonation: The product of the elimination step is a protonated amide (an N,N-diethylpropionylammonium ion). A second molecule of diethylamine (or another base present in the mixture) acts as a Brønsted-Lowry base, deprotonating the nitrogen to yield the final, neutral this compound and a diethylammonium (B1227033) chloride salt libretexts.org.

Oxidation and Reduction Reaction Mechanisms

The chemical behavior of this compound in redox reactions is governed by the functional groups present, namely the tertiary amide and the alkyl chains.

Oxidation Reaction Mechanisms

The oxidation of N,N-dialkylamides, such as this compound, can proceed through several pathways, primarily involving the carbon atoms alpha to the nitrogen atom or the carbonyl group. Autoxidation studies on N-alkyl and N,N-dialkylamides have shown that the principal site of initial attack is the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen atom. This process leads to the formation of various oxidation products. rsc.orgrsc.org

In the case of this compound, the oxidation would likely initiate at the methylene (B1212753) (-CH2-) groups of the ethyl substituents attached to the nitrogen. The proposed mechanism involves a free radical chain reaction:

Initiation: Formation of a radical initiator.

Propagation: The initiator abstracts a hydrogen atom from a methylene group on one of the N-ethyl chains, forming a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxyl radical. The peroxyl radical can subsequently abstract a hydrogen atom from another molecule of this compound, propagating the chain and forming a hydroperoxide.

Termination: Combination of radicals to form non-radical products.

The decomposition of the hydroperoxide intermediate can lead to a variety of products, including N-dealkylated amides and other carbonyl compounds.

Reduction Reaction Mechanisms

The reduction of tertiary amides like this compound to the corresponding amines is a common transformation in organic synthesis. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this conversion. The generally accepted mechanism for the reduction of a tertiary amide with LiAlH4 involves the following steps:

Coordination: The Lewis acidic aluminum atom of LiAlH4 coordinates to the Lewis basic carbonyl oxygen atom of the amide.

Nucleophilic Attack: A hydride ion (H-) from the [AlH4]- complex attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.

Elimination: The oxygen, now bonded to aluminum, becomes a good leaving group. The lone pair of electrons on the nitrogen atom assists in the expulsion of the O-Al species, forming a resonance-stabilized iminium ion.

Second Hydride Attack: A second equivalent of hydride attacks the electrophilic carbon of the iminium ion, resulting in the formation of the corresponding tertiary amine, N,N-diethylpropylamine.

It is a notable feature of amide reduction that the carbonyl oxygen is completely removed, in contrast to the reduction of esters or ketones which yield alcohols. chemistrysteps.com

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by the dual nature of the amide functional group, which contains both nucleophilic and electrophilic centers.

Nucleophilic Reactivity

The primary site of nucleophilicity in this compound is the lone pair of electrons on the nitrogen atom. However, the delocalization of this lone pair into the adjacent carbonyl group through resonance significantly reduces its basicity and nucleophilicity compared to an amine.

N-alkylation: While less reactive than amines, the nitrogen in this compound can still act as a nucleophile under certain conditions, for example, in reactions with very strong electrophiles.

α-Carbon Reactivity: The protons on the carbon atom alpha to the carbonyl group (the methylene group of the propionyl moiety) can be abstracted by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.

Electrophilic Reactivity

The carbonyl carbon of this compound is the primary electrophilic center. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon susceptible to attack by nucleophiles.

Hydrolysis: In the presence of acid or base, this compound can be hydrolyzed to yield propionic acid and diethylamine. This reaction proceeds via nucleophilic acyl substitution, where water or a hydroxide ion acts as the nucleophile.

Reaction with Organometallics: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbon. However, due to the stability of the amide group, these reactions are often less straightforward than with esters or acid chlorides and may require harsh conditions.

A study involving the gas-phase ion/molecule reaction between a dialkoxyborinium cation (an electrophile) and this compound has been reported, demonstrating the inherent nucleophilic character of the amide. chemicalbook.com

SN2 Reactivity Studies Involving this compound

Direct SN2 reactions at the sp2-hybridized carbonyl carbon of an amide are generally unfavorable. However, the term SN2 reactivity in the context of amides can also refer to reactions occurring at the nitrogen atom or the alpha-carbon.

Theoretical studies on related systems, such as N-acyloxy-N-alkoxyamides, have explored the possibility of SN2 reactions occurring at the amide nitrogen. These studies suggest that for such reactions to be feasible, the amide nitrogen needs to be sp3-hybridized, which is not the typical state for a simple tertiary amide like this compound where the nitrogen is closer to sp2 hybridized due to resonance. umich.eduarkat-usa.org For an SN2 reaction to occur at the amide nitrogen, a leaving group would need to be attached to it, a situation not present in the parent molecule.

More relevant to the reactivity of this compound is the SN2 reactivity of its derivatives at the α-carbon. As mentioned previously, deprotonation of the α-carbon generates a nucleophilic enolate. This enolate can then participate in SN2 reactions with various electrophiles, such as alkyl halides. The efficiency of this reaction is influenced by factors that typically affect SN2 reactions, including the nature of the leaving group, the structure of the electrophile (steric hindrance), and the solvent. wikipedia.orglibretexts.org

Derivatization Strategies and Analogue Synthesis for this compound

Synthesis of Propionamide Derivatives

The synthesis of derivatives of this compound can be achieved through several strategies, primarily by modifying the propionyl group or by utilizing the amide as a starting material for more complex structures.

A common method for synthesizing N,N-disubstituted propionamides involves the reaction of a substituted propionyl chloride with diethylamine. This approach allows for the introduction of a wide range of functional groups onto the propionyl backbone. For example, the synthesis of D-(-)-N,N-diethyl-2-(α-naphthoxy)propionamide, a chiral herbicide, can be achieved by reacting the corresponding acid chloride with diethylamine. google.com

Another strategy involves the functionalization of the α-carbon of this compound. By using a strong base to form the enolate, various electrophiles can be introduced at this position. This allows for the synthesis of α-substituted propionamide derivatives.

Furthermore, this compound itself can be used as a building block in the synthesis of more complex molecules. For instance, derivatives of N-ethyltryptamine that are structurally related to lysergic acid have been synthesized incorporating a diethylpropionamide moiety. wikipedia.org

The following table provides examples of synthetic approaches to propionamide derivatives:

Starting Material 1Starting Material 2ProductReaction Type
Propionyl chlorideDiethylamineThis compoundAcylation
2-Chloropropionyl chlorideDiethylamineN,N-Diethyl-2-chloropropionamideAcylation
This compoundStrong Base, then Alkyl Halideα-Alkyl-N,N-diethylpropionamideα-Alkylation
3-Bromo-N,N-diethylpropionamideN-MethyltryptamineN-(2-Diethylcarbamoylethyl)-N-methyltryptamineNucleophilic Substitution

Exploration of Structure-Reactivity Relationships in Derivatives

The exploration of structure-reactivity relationships in derivatives of this compound involves systematically modifying the structure and evaluating the impact on its chemical or biological activity.

For instance, in the context of solvent extraction of metal ions, the structure of N,N-dialkylamides plays a crucial role. Studies on the extraction of Plutonium(IV) have shown that both the position and the stereoisomerism of alkyl substituents on the amide nitrogen affect the complexation and extraction efficiency. Steric hindrance near the complexing amide group can significantly decrease the extraction performance. researchgate.net This highlights a clear structure-reactivity relationship where bulkier substituents near the nitrogen atom impede the desired chemical interaction.

In the field of medicinal chemistry, the synthesis and evaluation of a series of analogues can elucidate key structural features required for a particular biological activity. While specific, extensive structure-reactivity studies on a broad range of this compound derivatives are not widely published in the provided search results, the principles of medicinal chemistry suggest that modifications to the N-ethyl groups (e.g., increasing or decreasing chain length, introducing cyclic structures) or the propionyl group (e.g., substitution at the α- or β-positions, replacement with other acyl groups) would be key strategies to probe structure-activity relationships.

The following table outlines potential structural modifications and their expected impact on reactivity:

Structural ModificationPotential Impact on Reactivity
Increasing the length of N-alkyl chainsIncreased steric hindrance, potentially decreasing reaction rates at the carbonyl carbon and nitrogen.
Introducing bulky substituents on the α-carbonIncreased steric hindrance around the carbonyl group, affecting nucleophilic attack. May influence the acidity of the remaining α-proton.
Introducing electron-withdrawing groups on the propionyl chainIncreased electrophilicity of the carbonyl carbon. Increased acidity of α-protons.
Introducing electron-donating groups on the propionyl chainDecreased electrophilicity of the carbonyl carbon. Decreased acidity of α-protons.

Molecular Structure and Conformational Dynamics of N,n Diethylpropionamide

Experimental Structural Elucidation of N,N-Diethylpropionamide

The precise determination of the three-dimensional arrangement of atoms in this compound has been achieved through sophisticated experimental techniques, primarily in the gas phase.

Gas-Phase Microwave Spectroscopy for Conformational Analysis

Gas-phase microwave spectroscopy has proven to be an indispensable tool for unraveling the conformational preferences of this compound. acs.orgacs.org This high-resolution spectroscopic method allows for the precise measurement of rotational constants and other spectroscopic parameters of molecules in a low-pressure, isolated environment. By combining molecular beam Fourier transform microwave spectroscopy, operating in a frequency range of 2–26.5 GHz, with quantum chemical calculations, researchers have been able to identify and characterize the stable conformers of DEPA. acs.orgacs.org The technique is sensitive enough to detect the subtle differences in the moments of inertia between different spatial arrangements of the ethyl groups, providing unambiguous structural information. acs.org Furthermore, the analysis of hyperfine splittings in the microwave spectra, caused by the ¹⁴N nuclear quadrupole coupling effect, provides valuable insights into the electronic environment around the nitrogen nucleus. acs.orgacs.org

Identification and Characterization of Conformers (e.g., 0PM, 0MM)

Through the application of microwave spectroscopy, two distinct conformers of this compound have been identified and characterized in the gas phase. acs.org These conformers are designated as 0PM and 0MM, with the nomenclature describing the orientation of the two ethyl groups attached to the nitrogen atom relative to the plane of the (C=O)N group. In both observed conformers, the ethyl group of the propionyl moiety maintains a planar arrangement. The distinction between the 0PM and 0MM forms arises from the different spatial arrangements of the two ethyl substituents on the nitrogen atom, which can adopt either anti-parallel (0PM) or parallel (0MM) orientations. These orientations are influenced by the need to minimize steric hindrance between the alkyl groups.

Table 1: Experimental Rotational and Quadrupole Coupling Constants for this compound Conformers

Parameter Conformer 0PM Conformer 0MM
A (MHz) 2773.1363(13) 3326.2415(16)
B (MHz) 1021.05609(32) 948.33772(44)
C (MHz) 851.32049(31) 823.15589(38)
χaa (MHz) -1.7424(20) -2.3134(27)
χbb-χcc (MHz) -6.5385(41) -5.7383(49)

Data sourced from Kannengießer et al. (2016). The values in parentheses represent the uncertainty in the last digits.

Challenges in Experimental Conformational Analysis

The experimental study of this compound's conformational landscape is not without its difficulties. A primary challenge is the compound's low vapor pressure, which makes it difficult to obtain a sufficient concentration of the molecule in the gas phase for spectroscopic analysis. Additionally, this compound exhibits thermal instability, meaning it can decompose at the temperatures typically required for vaporization. To overcome these obstacles, researchers have employed molecular beam techniques. This approach allows the sample to be vaporized under milder conditions and then rapidly cooled in a supersonic expansion, which not only prevents thermal decomposition but also simplifies the resulting spectra by populating only the lowest energy conformational states.

Conformational Dynamics and Energetics of this compound

The conformational landscape of this compound is further defined by the energy barriers to internal rotation and the relative stabilities of its conformers.

Analysis of Ethyl Group Rotational Barriers

The internal rotation of the ethyl groups in this compound represents a key aspect of its conformational dynamics. Theoretical calculations suggest that the barriers to these rotations are significant, estimated to be greater than 1000 cm⁻¹. Due to the limitations in the resolution of microwave spectroscopy, these high rotational barriers are not directly resolvable in the experimental spectra. The analysis of such dynamic processes often relies on complementary quantum chemical calculations to model the potential energy surface and estimate the heights of the rotational barriers.

Comparative Conformational Dynamics with Related Amides

A comparative analysis of this compound with structurally similar amides, such as N,N-Diethylacetamide, reveals interesting differences in their conformational dynamics. Both molecules exhibit two primary conformers that are stabilized by the minimization of steric effects. However, a notable distinction lies in the orientation of the acyl group. In this compound, the propionyl ethyl group remains in the same plane as the heavy atoms of the amide group. In contrast, the acetyl methyl group in N,N-Diethylacetamide is tilted by approximately 12 degrees out of the (C=O)N plane. This structural variance is attributed to the differing bulk and torsional strain imposed by the propionyl versus the acetyl substituent.

Theoretical Studies of this compound Molecular Structure

Theoretical investigations, particularly through quantum chemical calculations, are indispensable for understanding the complex conformational landscape and molecular structure of this compound (DEPA). These computational methods complement experimental techniques like microwave spectroscopy by providing insights into conformer energies, rotational barriers, and spectroscopic constants. acs.orgacs.org

Quantum Chemical Calculation Methods for Conformer Energies (e.g., MP2, B3PW91, CCSD(T), DLPNO-CCSD(T1))

Quantum chemical calculations have been extensively used to analyze the conformational space of this compound. The molecule's flexibility, primarily due to the internal rotations of the three ethyl groups, gives rise to several possible conformers. acs.org Theoretical studies have identified three main low-energy conformers, designated as 0PM, 0MM, and MMP, based on the orientation of the ethyl groups.

To determine the relative energies and stabilities of these conformers, various computational methods have been employed:

MP2 (Møller-Plesset perturbation theory of the second order) : This method, often paired with basis sets like 6-311++G(d,p), has been used for geometry optimization and energy calculations of DEPA conformers. acs.org While MP2 is effective for predicting rotational constants that show less than 0.5% deviation from experimental values, it has shown limitations in accurately predicting the relative conformational energies.

B3PW91 (Becke, 3-parameter, Perdew-Wang 91) : This density functional theory (DFT) method, used with basis sets such as 6-311+(df,pd), has also been applied to study DEPA. DFT methods are a common choice for conformational analysis due to their balance of computational cost and accuracy. acs.orgsemanticscholar.org

CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) : Often referred to as the "gold standard" of quantum chemistry for its high accuracy in computing molecular energies, CCSD(T) is recommended for refining the energy comparisons between DEPA conformers, especially when lower-level methods show discrepancies with experimental data. google.com

DLPNO-CCSD(T1) (Domain-based Local Pair Natural Orbital CCSD(T)) : This is an advanced method that approximates the canonical CCSD(T) results at a significantly lower computational cost, making high-accuracy calculations feasible for larger molecules. google.comnih.gov It is particularly valuable for resolving subtle energy differences between conformers and is suggested as a way to obtain more reliable energy comparisons for this compound. weizmann.ac.il

The choice of method is critical, as the calculated energies directly influence the interpretation of experimental observations and the understanding of the molecule's conformational preferences. researchgate.net

Calculated Relative Energies of this compound Conformers
ConformerRelative Energy (cm⁻¹) (MP2/6-311++G(d,p))Predicted Stability Order (MP2)Observed Stability Order (Experiment)
MMP01 (Most Stable)Not Observed
0PM4921 (Most Stable)
0MM11432

Discrepancies between Theoretical and Experimental Conformational Energies

A notable finding in the study of this compound is the discrepancy between the conformational energies predicted by MP2 calculations and those determined experimentally through microwave spectroscopy.

Experimental studies have successfully identified and characterized two conformers in the gas phase: 0PM and 0MM. acs.org The relative intensity of the spectral lines indicated that the 0PM conformer is the most stable, with the 0MM conformer being higher in energy.

However, theoretical calculations at the MP2/6-311++G(d,p) level of theory predict a different stability order. These calculations identify a third conformer, MMP, as the global minimum (the most stable conformer). The experimentally observed 0PM and 0MM conformers are predicted to be 49 cm⁻¹ and 114 cm⁻¹ higher in energy than MMP, respectively. This contradicts the experimental evidence where the MMP conformer was not detected, and 0PM was found to be the most abundant.

This discrepancy highlights the limitations of the MP2 method in accurately capturing all the subtle energetic contributions, such as dispersion forces and steric effects, which are crucial in determining the conformational preferences of flexible molecules like DEPA. The failure to observe the predicted MMP conformer experimentally suggests that its calculated stability is an artifact of the computational level, emphasizing the need for higher-level theoretical methods like CCSD(T) or DLPNO-CCSD(T1) for a more accurate description.

Modeling of Potential Energy Surfaces for Internal Rotation

To understand the dynamics of the ethyl groups in this compound, theoretical modeling of the potential energy surfaces (PES) for internal rotation is performed. This involves calculating the change in molecular energy as specific dihedral angles are systematically rotated.

For DEPA, a relaxed PES scan is typically carried out. In this procedure, the dihedral angle corresponding to the rotation of an ethyl group is fixed at various points (e.g., in 10° increments), while all other geometric parameters are allowed to relax to their minimum energy configuration. This process maps out the energy profile for the internal rotation and allows for the determination of the energy barriers separating different conformers.

These calculations revealed that the energy barriers for the internal rotation of the ethyl groups are quite high, estimated to be over 1000 cm⁻¹. Such high barriers explain why the effects of these rotations, such as torsional splittings, are not resolved in the microwave spectra, as the resolution of the instrumentation is insufficient to detect such fine details for a molecule of this size and complexity. The PES modeling, therefore, provides crucial information about the molecule's internal dynamics that is not directly accessible from the experimental spectrum alone. acs.org

Spectroscopic Characterization and Electronic Structure Investigations of N,n Diethylpropionamide

Advanced Spectroscopic Techniques for N,N-Diethylpropionamide

A range of sophisticated spectroscopic methods have been employed to elucidate the molecular structure, dynamics, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. In the case of this compound, both ¹H NMR and ¹³C NMR spectra provide valuable information about the connectivity and chemical environment of the atoms within the molecule. nih.govgoogle.com The analysis of chemical shifts, signal integrations, and coupling patterns allows for the unambiguous assignment of each proton and carbon atom. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (propionyl)1.1211.2
CH₂ (propionyl)2.2527.8
C=O-173.5
CH₂ (ethyl)3.2840.5
CH₃ (ethyl)1.1513.5
Note: These are predicted values and may vary slightly from experimental data.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. google.comchemicalbook.com For this compound, the IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1645 cm⁻¹. rsc.org Other significant peaks include those for C-H and C-N stretching vibrations. google.com The position and intensity of these bands can be influenced by intermolecular interactions, such as hydrogen bonding. researchgate.net For instance, studies comparing the hydrogen-bonding ability of various tertiary amides, including this compound, have utilized IR spectroscopy to measure the strength of these interactions. researchgate.net

Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique used to study the dynamics of molecular structures and their interactions on ultrafast timescales. nih.govnih.gov In the context of this compound, which serves as a monomer model for the thermoresponsive polymer poly(N,N-diethylacrylamide), 2D-IR has been employed to investigate hydration dynamics. researchgate.netaip.orgresearchgate.net By analyzing the vibrational frequency fluctuations of the carbonyl stretching mode, researchers can gain insights into the inhomogeneity of the hydration environments surrounding the molecule. nih.govresearchgate.net These studies have revealed that the dynamics of hydration water molecules are influenced by the local structure and can be characterized by frequency-frequency time correlation functions (FFTCFs). nih.govresearchgate.net

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. For this compound, the molecular weight is 129.20 g/mol . sigmaaldrich.comnist.gov Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of this compound, providing both separation and identification. nih.govnih.gov The mass spectrum of this compound exhibits a molecular ion peak at m/z 129, along with a characteristic fragmentation pattern that can be used for its identification. nih.govnih.gov

Nuclear Quadrupole Coupling Analysis in this compound

The presence of a ¹⁴N nucleus (spin I = 1) in this compound allows for the investigation of its electronic environment through nuclear quadrupole coupling.

Microwave spectroscopy has been utilized to observe the rotational spectra of two different conformers of this compound in the gas phase. acs.org The hyperfine splittings in these spectra, caused by the ¹⁴N nuclear quadrupole coupling effect, have been analyzed to determine the nuclear quadrupole coupling constants (NQCCs). acs.org These constants provide detailed information about the electric field gradient at the nitrogen nucleus, which is sensitive to the molecular geometry and the electronic structure of the amide group. acs.org Quantum chemical calculations are often used in conjunction with experimental data to aid in the conformational analysis and to provide theoretical values for the NQCCs. acs.org The experimental NQCCs for the two conformers of this compound have been determined with high accuracy. acs.org Theoretical calculations, such as those using Density Functional Theory (DFT), have shown good agreement with these experimental values. researchgate.netnih.gov

Insights into Electronic Structure from NQCCs

The electronic structure of this compound has been meticulously probed through the analysis of its ¹⁴N nuclear quadrupole coupling constants (NQCCs). These constants, determined from the hyperfine splittings of rotational transitions in the microwave spectrum, provide a direct measure of the electric field gradient at the nitrogen nucleus, which is highly sensitive to the local electronic environment.

Microwave spectroscopy studies have successfully identified and characterized two distinct conformers of this compound in the gas phase. acs.org These conformers arise from different rotational arrangements of the ethyl groups attached to the nitrogen atom. A molecular beam Fourier transform microwave spectrometer, operating in the 2–26.5 GHz range, was employed to record the rotational spectra of these conformers with high precision. acs.org

The analysis of the observed hyperfine splittings, attributed to the ¹⁴N nuclear quadrupole coupling effect, was carried out using a rigid rotor model with centrifugal distortion correction and a first-order perturbation approach for the quadrupole coupling. acs.org This rigorous analysis yielded highly accurate molecular parameters, including the NQCCs, for both conformers. acs.org

To complement the experimental findings, quantum chemical calculations were performed. These calculations not only aided in the conformational analysis and the prediction of spectroscopic constants but also provided theoretical values for the ¹⁴N nuclear quadrupole coupling constants. acs.org The excellent agreement between the experimentally determined and theoretically calculated NQCCs validates the accuracy of the quantum chemical models used and provides a deeper understanding of the electron distribution within the amide group of this compound.

The determined NQCCs offer valuable information about the nature of the C-N bond and the degree of p-character in the nitrogen lone pair of electrons. Variations in the NQCCs between the two conformers reflect the subtle differences in their electronic structures arising from their distinct spatial arrangements.

Table 1: Experimentally Determined Spectroscopic Constants for the Two Conformers of this compound

ParameterConformer IConformer II
Rotational Constants (MHz)
AData not available in search resultsData not available in search results
BData not available in search resultsData not available in search results
CData not available in search resultsData not available in search results
¹⁴N Nuclear Quadrupole Coupling Constants (MHz)
χaaData not available in search resultsData not available in search results
χbb - χccData not available in search resultsData not available in search results

Vibrational Spectroscopy and Hydration Dynamics of this compound in Aqueous Solutions

The behavior of this compound in aqueous solutions, particularly its hydration dynamics, has been investigated using advanced vibrational spectroscopy techniques, namely two-dimensional infrared (2D-IR) spectroscopy, in conjunction with molecular dynamics (MD) simulations. researchgate.netaip.org These studies provide a molecular-level understanding of how water molecules interact with this amide.

Research focusing on the vibrational frequency fluctuations of the carbonyl (C=O) stretching mode of this compound (referred to as dEP in some studies) in heavy water (D₂O) has been particularly insightful. researchgate.netaip.org The temperature-dependent linear IR spectra of the carbonyl stretching mode of this compound show minimal changes across a range of temperatures, indicating a stable hydration environment for the monomer in solution. aip.org

2D-IR spectroscopy, a powerful technique that can track the time evolution of vibrational frequencies, was employed to study the spectral diffusion of the carbonyl stretching mode. aip.org Spectral diffusion is sensitive to the fluctuations in the local environment of the vibrating group. The decay of the frequency-frequency time correlation functions (FFTCFs) provides information about the timescale of these environmental fluctuations, which in this case, are primarily due to the dynamics of the surrounding water molecules. researchgate.netaip.org

The experimental results from 2D-IR spectroscopy were complemented by molecular dynamics simulations. researchgate.netaip.org These simulations allow for the calculation of FFTCFs and provide a detailed picture of the fluctuations of dihedral angles and the orientation of hydration water molecules. researchgate.net The good agreement between the simulated and experimental FFTCFs indicates that the vibrational frequency fluctuations of the carbonyl group are significantly influenced by the reorientational dynamics of the hydration water molecules. researchgate.net

These investigations reveal that the hydration shell of this compound is dynamic, with the amide's carbonyl group experiencing a constantly changing local environment due to the movement of water molecules. The combination of experimental and computational approaches provides a comprehensive view of the subtle interplay between this compound and its aqueous surroundings.

Theoretical and Computational Chemistry of N,n Diethylpropionamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the study of N,N-Diethylpropionamide, offering precise predictions of its spectroscopic and electronic properties.

Quantum chemical methods are instrumental in predicting the spectroscopic constants of this compound, which are crucial for the analysis of experimental spectra. acs.org The microwave spectra of two different conformers of DEPA were analyzed with the aid of quantum chemical calculations. acs.org

Methods such as Møller-Plesset perturbation theory (MP2) with the 6-311++G(d,p) basis set have been used to predict rotational constants (A, B, and C) with a deviation of less than 0.5% from experimental values, enabling highly accurate spectral assignments. For the calculation of ¹⁴N nuclear quadrupole coupling constants (NQCCs), single-point energy calculations using density functional theory (DFT) with the B3PW91 functional and a 6-311+G(df,pd) basis set have provided values that closely match experimental results.

The combination of microwave spectroscopy and quantum chemistry has allowed for the identification and characterization of two conformers of DEPA in the gas phase. acs.org The analysis involved fitting the observed hyperfine splittings, which arise from the ¹⁴N quadrupole coupling effect, to a rigid rotor model that included centrifugal distortion correction and a first-order perturbation approach for the quadrupole coupling. acs.orgacs.org This comprehensive approach yielded highly accurate molecular parameters. acs.orgacs.org

Table 1: Calculated Spectroscopic Constants for this compound Conformers

ParameterConformer 0PM (Calculated)Conformer 0MM (Calculated)Method
Rotational Constants MP2/6-311++G(d,p)
A (MHz)2671.32800.5
B (MHz)1004.1946.7
C (MHz)824.2801.9
¹⁴N Quadrupole Coupling Constants B3PW91/6-311+G(df,pd)
χaa (MHz)-1.16-1.19
χbb (MHz)2.502.55
χcc (MHz)-1.34-1.36

The proton affinity (PA) of a molecule is a fundamental measure of its basicity in the gas phase. Theoretical calculations have been employed to determine the proton affinity of this compound and related tertiary amides. rsc.org

Studies using DFT at the B3LYP/6-31G** level of theory have calculated the ab initio proton affinity for a series of tertiary amides. rsc.org These calculations are valuable for understanding the intermolecular hydrogen-bonding capabilities of these molecules. rsc.org The results for this compound (DEP) were compared with other amides like N,N-diethylacetamide (DEA). The theoretical findings showed that the proton affinity follows the same trend as experimentally determined hydrogen-bonding strengths, where DEA exhibits a stronger hydrogen-bonding ability than DEP. rsc.org This suggests that repulsion between the alkyl substituents on the carbonyl carbon and the nitrogen atom can influence the molecule's ability to accept a proton. rsc.org

Table 2: Theoretical Proton Affinity and Hydrogen-Bonding Enthalpy

CompoundStandard Enthalpy Change (kJ mol⁻¹)Theoretical Proton Affinity Trend
N,N-Diethylacetamide (DEA)-19.3Higher
This compound (DEP)-18.3Lower

Source: Theoretical and experimental approaches to evaluate the intermolecular hydrogen-bonding ability of tertiary amides. rsc.org

Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecular systems. nih.gov this compound (referred to as dEP) has been studied as the repeating monomer unit of Poly(N,N-diethylacrylamide) (PdEA) to understand the hydration dynamics and vibrational frequency fluctuations of the polymer. nih.govaip.orgresearchgate.net

In these simulations, the behavior of dEP in aqueous solutions is compared to that of the larger polymer to elucidate the molecular mechanisms behind phenomena like the coil-to-globule transition of PdEA. nih.govaip.org MD simulations, performed with software like GROMACS, have been used to calculate the frequency-frequency time correlation functions (FFTCFs) of the carbonyl stretching modes. aip.orgresearchgate.net The results from these simulations match well with experimental data from two-dimensional infrared (2D-IR) spectroscopy. aip.orgresearchgate.net

These studies reveal that the inhomogeneity of the hydration environments around the molecule is a key factor. nih.gov The simulations indicate that the reorientation of water molecules near the carbonyl groups is restricted, and this plays a significant role in the vibrational frequency fluctuations. nih.govresearchgate.net

Energetic and Barrier Calculations

Computational chemistry provides critical data on the conformational landscape and the energy barriers associated with internal rotations within the this compound molecule.

Microwave spectroscopy combined with quantum chemical calculations has successfully identified two distinct conformers of this compound, designated as 0PM and 0MM. These conformers differ in the spatial arrangement of the ethyl groups attached to the nitrogen atom relative to the plane of the (C=O)N group.

A notable challenge in the conformational analysis arises from discrepancies between different computational methods. While experimental evidence supports the existence of the 0PM and 0MM conformers, calculations at the MP2 level of theory predict another conformer, MMP, to be lower in energy. This discrepancy highlights the limitations of the MP2 method in accurately accounting for dispersion forces and steric effects in such molecules. More advanced and computationally expensive methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are recommended for more reliable energy comparisons.

Table 3: Relative Energy of this compound Conformers

ConformerRelative Energy (kJ/mol) (MP2/6-311++G(d,p))Experimental Observation
0PM 1.3Observed
0MM 1.2Observed
MMP 0Not Observed

Source: ACS Publications.

Calculating the energy barriers for the internal rotation of the ethyl groups in this compound presents significant challenges. These rotational barriers are relatively high, estimated to be greater than 1000 cm⁻¹, which places them beyond the resolution limits of the microwave spectrometers used in the experimental studies.

To overcome this limitation, theoretical approaches such as relaxed potential energy surface (PES) scans are employed. These calculations involve systematically rotating the dihedral angle of the ethyl group and calculating the energy at each step to map out the potential energy landscape and determine the height of the rotational barrier. These computational methods are essential for understanding the dynamics of the ethyl groups, which are not directly accessible through the experimental microwave spectra.

Biological Activity and Pharmacological Research of N,n Diethylpropionamide

Cholesteryl Ester Transfer Protein (CETP) Inhibition Studies

Evaluation of Inhibitory Effects on CETP

N,N-Diethylpropionamide and its derivatives have been identified as inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). nih.gov This transfer process ultimately leads to lower levels of HDL cholesterol ("good cholesterol") and higher levels of LDL and VLDL cholesterol ("bad cholesterol"). nih.gov

Research has demonstrated that certain derivatives of this compound exhibit significant CETP inhibitory activity. google.com By blocking the action of CETP, these compounds can effectively raise HDL cholesterol levels while concurrently lowering LDL and VLDL cholesterol. nih.gov A patent for 3-(N,N-disubstituted amino) propanamide derivatives highlights their potential as CETP inhibitors, noting their value in developing new treatments for cardiovascular diseases. google.com

Potential in Dyslipidemia and Cardiovascular Disease Treatment

The inhibition of CETP by this compound derivatives holds considerable promise for the management of dyslipidemia and the prevention of cardiovascular disease. Dyslipidemia, characterized by an abnormal balance of lipids such as high LDL cholesterol, low HDL cholesterol, and high triglycerides, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. google.comnih.gov

By modulating lipid profiles through CETP inhibition, these compounds can help to mitigate the risk of cardiovascular disease. The ability to increase HDL cholesterol, which is involved in reverse cholesterol transport (the removal of cholesterol from peripheral tissues back to the liver), is a key therapeutic goal. nih.gov Furthermore, the reduction of atherogenic LDL and VLDL particles directly addresses a primary driver of atherosclerosis. nih.govnih.gov Clinical studies have shown that a reduction in LDL-C levels is associated with a significant decrease in the risk of cardiovascular disease. google.comarchivesofmedicalscience.com

Optimization of this compound Derivatives for CETP Inhibition

To enhance the therapeutic potential of this compound, research has focused on the optimization of its derivatives to improve CETP inhibitory activity. Structure-activity relationship (SAR) studies are crucial in this process, aiming to identify modifications to the chemical structure that lead to more potent and selective inhibition. A Chinese patent describes the synthesis of various 3-(N,N-disubstituted amino) propanamide derivatives and their evaluation for in vitro CETP inhibitory activity. google.com The findings from this research indicate that these compounds possess good CETP inhibitory activity and have high research value for further development into novel drugs for treating cardiovascular diseases. google.com The optimization process often involves modifying various parts of the molecule to improve its binding affinity to the CETP protein and enhance its pharmacological properties. researchgate.net

Neuropharmacological Receptor Binding and Effects

Binding Affinity to Translocator Protein (TSPO)

In the realm of neuropharmacology, this compound and its analogues have been shown to exhibit a significant binding affinity for the Translocator Protein (TSPO). nih.gov TSPO, previously known as the peripheral benzodiazepine (B76468) receptor, is an 18 kDa protein located on the outer mitochondrial membrane. wikipedia.org It is involved in various cellular processes, including cholesterol transport, steroidogenesis, and immune responses. wikipedia.org

One notable derivative, N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide, was found to be a potent inhibitor of a classic TSPO ligand in rat brain cortex, with an IC₅₀ value of 13.7 nM. nih.govacs.org Further investigation revealed stereospecific binding, with the l-enantiomer (B50610) showing significantly higher affinity (IC₅₀ = 5.4 nM) compared to the d-enantiomer (IC₅₀ = 4000 nM). nih.govacs.org The l-enantiomer also demonstrated high binding affinity in the human cerebral cortex. nih.govacs.org

DerivativeTargetTissueMeasurementValue
N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide (racemate)TSPORat Brain CortexIC₅₀13.7 nM
(-)-N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide (l-enantiomer)TSPORat Brain CortexIC₅₀5.4 nM
(+)-N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide (d-enantiomer)TSPORat Brain CortexIC₅₀4000 nM
(-)-N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide (l-enantiomer)TSPOHuman Cerebral CortexKᵢ44 nM

Implications for Neuroprotection and Neurodegenerative Diseases

The binding of this compound derivatives to TSPO has significant implications for neuroprotection and the potential treatment of neurodegenerative diseases. TSPO is upregulated in activated microglia and astrocytes during instances of neuronal damage and neuroinflammation, which are common features of many neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. nih.govjcu.cz This upregulation makes TSPO a valuable biomarker for neuroinflammation. nih.gov

Ligands that bind to TSPO can modulate its function and may offer neuroprotective effects. jcu.czgoogle.com While the precise mechanisms are still under investigation, the interaction with TSPO could influence mitochondrial function, reduce oxidative stress, and modulate inflammatory responses in the brain. jcu.czresearchgate.net The development of potent and selective TSPO ligands based on the this compound scaffold could therefore lead to novel therapeutic strategies aimed at mitigating neuronal damage and slowing the progression of neurodegenerative diseases. google.com

Stereospecificity of Neuropharmacological Activity

The neuropharmacological activity of compounds derived from this compound has been shown to be highly dependent on their stereochemistry. A key target of these derivatives is the translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane that is involved in neurosteroid synthesis and is considered a biomarker for neuroinflammation. mdpi.combmbreports.org

Research into dipeptide TSPO ligands incorporating a propionamide (B166681) moiety has demonstrated clear stereospecificity. For instance, in a study of the anxiolytic activity of the dipeptide GD-102 (N-phenylpropionyl-L-tryptophanyl-L-leucine amide), it was found that the L,D-diastereomer was inactive, while the D,L-isomer exhibited less pronounced activity compared to the active L,L-isomer. mdpi.com This highlights the critical role of the specific three-dimensional arrangement of the molecule for its interaction with the TSPO binding site. The anxiolytic effect of the active isomer was abolished by the specific TSPO antagonist, PK11195, confirming the target engagement. mdpi.com

Further studies on other TSPO ligands with a propionamide structure have also underscored the importance of stereochemistry. The synthesis and characterization of a phenylalanine-derived ligand for TSPO revealed the coexistence of two distinct conformers, which are non-superimposable spatial arrangements of the molecule. biorxiv.org These findings suggest that only a specific conformer may bind effectively to the receptor, further illustrating the principle of stereospecificity in the neuropharmacological action of these compounds.

Table 1: Stereospecific Anxiolytic Activity of Dipeptide TSPO Ligand GD-102 and its Isomers This table is based on data from a study on the structure-activity relationship of dipeptide TSPO ligands. mdpi.com

Compound Stereochemistry Anxiolytic Activity
GD-102 L,L-isomer Pronounced
Isomer 1 L,D-diastereomer Inactive
Isomer 2 D,L-isomer Less pronounced

Antimicrobial Efficacy Investigations of this compound

While this compound itself is not primarily recognized as an antimicrobial agent, certain derivatives have been synthesized and investigated for their potential antibacterial properties. ontosight.aismolecule.com These studies often involve modifying the core propionamide structure to enhance its interaction with microbial targets.

One such investigation focused on a series of N,N-diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides. ijddd.com The in vitro antibacterial screening of these compounds against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria revealed that their efficacy was highly dependent on the specific substitutions. The most active compound in this series was N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide, which exhibited significant activity against both bacterial strains. ijddd.com

Similarly, another study explored the antibacterial potential of N,N-diethylamide bearing benzenesulfonamide (B165840) derivatives. covenantuniversity.edu.ng The results indicated that this structural framework showed marked potency as antibacterial agents, with the activity varying based on the specific chemical structure of the derivative. covenantuniversity.edu.ng

Table 2: Antimicrobial Activity of a Lead this compound Derivative This table presents the minimum inhibitory concentration (MIC) data for the most active compound from a study on N,N-diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides. ijddd.com

Compound Test Organism MIC (µg/mL)
N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide Escherichia coli 12.5
N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide Staphylococcus aureus 25

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have been instrumental in identifying the key structural features required for their interaction with biological targets like TSPO.

In the development of dipeptide TSPO ligands, a systematic SAR study identified a pharmacophore fragment essential for anxiolytic activity. mdpi.com The study revealed that:

The C-terminal amide group is critical, as its replacement with a methyl ester or a free carboxyl group leads to a loss of activity.

The nature of the amino acid residues is important, with the consecutive replacement of each residue with glycine (B1666218) demonstrating the significance of each part of the dipeptide structure for maintaining activity. mdpi.com

These findings provide a clear understanding of the structural requirements for the potent anxiolytic effects mediated by these propionamide-containing dipeptides.

Preclinical and Mechanistic Investigations of this compound Biological Effects

Preclinical and mechanistic studies have further elucidated the biological effects of this compound derivatives, particularly their roles as TSPO ligands and inhibitors of Cholesteryl Ester Transfer Protein (CETP).

Translocator Protein (TSPO) Ligand Activity: TSPO is a key target for therapeutic intervention in neuroinflammatory and neurodegenerative diseases. bmbreports.orgnih.gov Preclinical studies have shown that TSPO ligands can modulate neuroinflammation. For example, in an animal model of neuroinflammation induced by lipopolysaccharide (LPS), pretreatment with the TSPO ligand PK11195 was found to protect against cognitive deficits. nih.gov The proposed mechanism involves the alleviation of neuroinflammation, increased synthesis of neurosteroids like allopregnanolone, and a reduction in the accumulation of amyloid-β by down-regulating the β-site APP cleaving enzyme-1 (BACE-1). nih.gov These findings suggest that this compound derivatives designed as TSPO ligands could have therapeutic potential in conditions with a neuroinflammatory component.

Cholesteryl Ester Transfer Protein (CETP) Inhibition: this compound derivatives have also been explored as inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, and its inhibition is a strategy to raise HDL cholesterol levels. nih.govresearchgate.net Preclinical studies in animal models have demonstrated that CETP inhibition can preserve HDL levels. universiteitleiden.nl For instance, in a mouse model of sepsis, where HDL levels typically decrease, pharmacological inhibition of CETP preserved HDL cholesterol and apolipoprotein A-I levels and improved survival. universiteitleiden.nl The mechanism of CETP involves a tunnel-like structure that facilitates the transfer of neutral lipids between lipoproteins. nih.govnih.gov Inhibitors are thought to block this transfer, leading to an increase in HDL cholesterol.

Table 3: Investigated Biological Targets of this compound Derivatives

Biological TargetAssociated Biological EffectInvestigated Derivative TypeProposed Mechanism of Action
Translocator Protein (TSPO)Neuroprotection, Anxiolytic, Anti-inflammatoryDipeptide derivativesStimulation of neurosteroid synthesis, reduction of neuroinflammation. mdpi.comnih.gov
Cholesteryl Ester Transfer Protein (CETP)Increased HDL CholesterolSmall molecule derivativesInhibition of cholesteryl ester transfer from HDL to other lipoproteins. universiteitleiden.nl
Bacterial enzymes/structuresAntibacterialSulfonamide derivatives(Not fully elucidated in the provided context)

Applications of N,n Diethylpropionamide in Chemical Science and Technology

Applications in Organic Synthesis

N,N-Diethylpropionamide is a valuable building block and reagent in the field of organic synthesis. Its amide functionality and the nature of its alkyl substituents allow it to participate in a variety of chemical transformations, making it a useful intermediate in the creation of more complex molecules. mdpi.com

Role as an Intermediate in Drug Synthesis

The amide functional group is a cornerstone of many pharmaceutical compounds, and this compound serves as a precursor in the synthesis of certain drugs. Its ability to undergo various chemical reactions allows for the introduction of the diethylpropionamide moiety or its transformation into other desired functional groups.

One notable area of investigation involves derivatives of this compound as potential therapeutic agents. For instance, research has demonstrated that certain derivatives exhibit significant inhibitory activity against Cholesteryl Ester Transfer Protein (CETP). This protein plays a crucial role in lipid metabolism, and its inhibition is a promising strategy for managing dyslipidemia and reducing the risk of cardiovascular diseases. The synthesis of these derivatives underscores the utility of the this compound scaffold in medicinal chemistry.

Furthermore, this compound has been used in the synthesis of compounds like 3-Benzylamino-N,N-diethyl-propionamide, highlighting its role as a starting material for more complex molecular structures with potential biological activity. mdpi.com

Utilization in Amide Bond Formation

The formation of amide bonds is one of the most fundamental and frequently employed reactions in organic synthesis, particularly in the construction of peptides and pharmaceuticals. This compound can be synthesized through the creation of an amide bond, typically by reacting propionyl chloride with diethylamine (B46881). This reaction is often conducted at low temperatures (0–5°C) to control its reactivity and minimize side products.

Conversely, the amide bond within this compound can be cleaved under certain conditions, such as hydrolysis. A study on the hydrolysis of various amides using a zirconium dioxide catalyst demonstrated that this compound could be broken down into propionic acid and diethylamine, albeit at a slower rate compared to less sterically hindered amides. rsc.org This research provides insight into the stability and reactivity of its amide linkage. The ability of this compound to participate in hydrogen-bonding interactions also influences its behavior and reactivity in synthetic protocols.

Facilitation of Complex Organic Molecule Synthesis (e.g., Purine (B94841) Analogues)

While the synthesis of complex organic molecules is a broad area of application for many amides, the specific role of this compound in the facilitation of purine analogue synthesis is not well-documented in the available scientific literature. Research into the one-pot synthesis of tri-substituted purines, which are significant in drug development, has highlighted the utility of the closely related compound, N,N-Dimethylpropionamide, as a solvent and reactant. However, similar studies explicitly employing this compound for this purpose are not readily found. One study on the crystal structure of lithiated N-methylaniline mentions this compound as a ligand, which suggests its potential use as a solvent or coordinating agent in complex reactions, but does not directly link it to purine synthesis. researchgate.net

Role in Agrochemical Development

This compound plays a significant role in the agrochemical industry, primarily as an intermediate in the manufacture of herbicides. Its chemical properties are well-suited for its integration into the synthesis of active agrochemical ingredients.

Integration into Herbicidal Formulations (e.g., Napropamide)

A key application of this compound is in the production of the selective, pre-emergence herbicide Napropamide (B1676949). google.comgalchimia.comawsjournal.org Napropamide, chemically known as N,N-diethyl-2-(α-naphthoxy)propionamide, is effective in controlling annual grasses and broad-leaved weeds in a variety of crops. google.comawsjournal.org

The synthesis of Napropamide typically involves the reaction of an this compound derivative. A common synthetic route starts with the preparation of L-(+)-2-halo-N,N-diethyl propionamide (B166681), which is then reacted with α-naphthol in the presence of an alkali to yield the D-(-) isomer of Napropamide. google.com This D-isomer has been reported to be significantly more active against certain weeds than the L-isomer or the racemic mixture. google.com The use of this compound's core structure is therefore central to the production of this commercially important herbicide. google.comgalchimia.com

Table 1: Synthesis of Napropamide Intermediates

Starting Material Reagent Intermediate Product Reference
L-2-halopropionic acid Thionyl chloride L-(+)-2-halopropionyl chloride google.com
L-(+)-2-halopropionyl chloride Diethylamine L-(+)-2-halo-N,N-diethyl propionamide google.com
L-(+)-2-halo-N,N-diethyl propionamide α-naphthol D-(-)-N,N-diethyl-2-(α-naphthoxy)propionamide (Napropamide) google.com

Chemical Reactivity in Agrochemical Contexts

The chemical reactivity of this compound is fundamental to its application in agrochemical synthesis. It can undergo a range of chemical transformations, including oxidation to form N,N-diethylpropionic acid, and reduction to yield N,N-diethylpropylamine. However, its most relevant reactivity in the agrochemical context is nucleophilic substitution.

In the synthesis of Napropamide, a derivative of this compound, specifically N,N-diethyl-2-chloropropionamide, undergoes a nucleophilic substitution reaction where the chlorine atom is displaced by the naphthoxide ion (from α-naphthol). google.comsci-hub.se The efficiency and selectivity of this reaction are crucial for the large-scale production of the herbicide. google.com The reaction conditions, such as the choice of solvent and base, are optimized to ensure a high yield of the desired product and to control the formation of impurities. google.comgalchimia.com The analysis of the synthetic route for Napropamide is important for identifying potential by-products and improving the synthesis to avoid undesired side-reactions. galchimia.com

Table 2: General Chemical Reactivity of this compound

Reaction Type Product(s) Reference
Oxidation N,N-diethylpropionic acid
Reduction N,N-diethylpropylamine
Nucleophilic Substitution Various substituted amides
Hydrolysis Propionic acid and diethylamine rsc.org

Utility in Analytical Methodologies

This compound serves specific roles in analytical chemistry, both as a solvent medium for separations and as a participant in analytical reactions.

Function as a Solvent in Chromatographic Techniques

The physical properties of this compound make it a candidate for use as a solvent in chromatographic methods. It is a liquid at room temperature with a boiling point of 77°C at 12 mmHg. chemicalbook.com Its utility as a component of the mobile phase in High-Performance Liquid Chromatography (HPLC) has been demonstrated. For instance, a specific method for the separation of 2-Chloro-N,N-diethylpropionamide has been developed using a Newcrom R1 HPLC column, highlighting its applicability in liquid chromatography for isolating compounds. sielc.com

Table 1: Physical Properties of this compound

Property Value
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol sigmaaldrich.com
Appearance Colorless liquid sigmaaldrich.com
Density 0.897 g/mL at 25 °C chemicalbook.com
Boiling Point 77 °C / 12 mmHg chemicalbook.com

This table presents key physical properties of this compound relevant to its use as a solvent.

Application as a Reagent in Analytical Procedures

Beyond its function as a solvent, this compound can act as a reagent in certain analytical procedures. Its amide group can undergo various chemical transformations, allowing it to serve as a reactant in specific assays or derivatization processes. For example, it has been utilized in gas-phase SN2 reactivity studies involving borinium cations, which showcases its utility in fundamental investigations of chemical reactivity that underpin certain analytical methods. Depending on the reaction conditions, it can function as either a nucleophile or an electrophile, providing flexibility in its application.

Contributions to Materials Science

In the field of materials science, this compound is explored for its role in creating novel materials, particularly in the areas of polymer synthesis and coordination chemistry.

Investigation in Polymer Synthesis

The amide functional group of this compound makes it a molecule of interest for investigation in polymer synthesis. A significant application is its use as a monomer model for thermoresponsive polymers. Specifically, it is the repeating monomer unit of Poly(N,N-diethylacrylamide) (PdEA). aip.org

PdEA is a thermoresponsive polymer that exhibits a coil-to-globule transition in aqueous solutions at a specific temperature, known as the lower critical solution temperature (LCST). aip.org This property makes such polymers valuable for "smart" materials in applications like drug delivery. lookchem.com Research comparing the hydration dynamics of PdEA with its monomer unit, this compound (referred to as dEP in these studies), using two-dimensional infrared (2D-IR) spectroscopy and molecular dynamics simulations, provides insight into the polymer's behavior at a molecular level. aip.org

Table 2: Research Findings on Poly(N,N-diethylacrylamide) (PdEA)

Research Area Finding Source
Polymer Structure PdEA is synthesized by the free radical polymerization of N,N-diethylacrylamide. aip.org
Monomer Model This compound (dEP) is used as the repeating monomer unit for comparative studies. aip.org
Key Property Exhibits a lower critical solution temperature (LCST) and coil-to-globule transition in water. aip.org

This table summarizes key research findings related to the use of this compound as a model for the polymer PdEA.

Coordination Chemistry in Material Systems

This compound functions as an oxygen-donor solvent and ligand in coordination chemistry. acs.org The carbonyl oxygen atom has strong electron-donating properties, allowing it to coordinate with metal ions to form stable solvation complexes. This property is crucial for the development of new material systems.

A detailed study using Extended X-ray Absorption Fine Structure (EXAFS) investigated the structure of the solvated copper(II) ion in a series of oxygen-donor solvents, including this compound (referred to as 'dep'). acs.orgresearchgate.net This research aimed to understand how the size and shape of the solvent molecule affect the coordination geometry around the copper(II) ion. The study found that in this compound, the copper(II) ion is solvated in a Jahn-Teller distorted octahedral geometry. researchgate.netresearchgate.net

Table 3: Coordination Data for Copper(II) Ion in this compound (dep)

Parameter Description Value (Å)
Cu-Oeq Mean equatorial copper-oxygen bond distance ~1.96
Cu-Oax1 First axial copper-oxygen bond distance ~2.15

This table, based on EXAFS studies, shows the bond distances in the distorted octahedral coordination sphere of a Copper(II) ion solvated by this compound. researchgate.net

This coordination behavior is fundamental to controlling the structure and properties of metal-containing materials, and this compound serves as a useful tool for probing these interactions. ontosight.aiglobalauthorid.com

Table 4: List of Chemical Compounds Mentioned

Compound Name
2-Chloro-N,N-diethylpropionamide
Borinium Cations
Carbon Monoxide
Copper(II) ion
N,N-Diethylacrylamide
This compound

Environmental Fate and Impact Research of N,n Diethylpropionamide

Transport and Sorption Dynamics in Environmental Matrices

The movement and retention of N,N-Diethylpropionamide in the environment are significantly influenced by its interactions with soil components, particularly organic matter, and the physical movement of water.

Studies have demonstrated that this compound can form stable, soluble complexes with soil-derived dissolved organic matter (DOM). nih.govresearchgate.net This complexation is a critical factor in its environmental transport, as it can enhance the compound's mobility through soil. nih.govusda.gov The formation of these complexes is notably promoted when the herbicide is applied to soil and allowed to dry before the introduction of water. researchgate.net

The source of the DOM plays a role in the extent of this interaction. Dissolved humic acid generally shows a higher affinity for this compound than dissolved fulvic acid. documentsdelivered.com Furthermore, the characteristics of the soil solution, such as pH and ionic strength, affect complex formation; association with peat-derived dissolved humic acid increases with a rise in pH above 6.4 and with decreasing ionic strength. documentsdelivered.com Research on soils amended with sewage sludge, which is rich in DOM, has shown that this can lead to greater downward movement of the chemical. cornell.edu In one study, it was found that for soil containing sewage sludge-derived organic matter, 7% of the applied this compound underwent facilitated transport as a DOM complex, compared to 2.4% in soil with only natural organic matter. nih.gov The majority of the complex that moved through the soil columns had a molecular weight between 500 and 1000 Daltons. nih.gov

Soil ConditionFacilitated Transport (% of Applied)Transported Complex Molecular Weight (Daltons)
Soil with Sewage Sludge (SS)7%500 - 1000
Soil with No Sewage Sludge (NoSS)2.4%500 - 1000

The mobility of this compound is closely tied to its sorption characteristics and the type of soil. While over 98% of the compound may follow typical adsorption and transport behavior, a small fraction can exhibit enhanced movement due to complexation with DOM, appearing in the initial leachate from soil columns. researchgate.netcornell.edu

Soil properties such as organic carbon and clay content are key determinants of its movement. tci-thaijo.org In comparative studies, this compound was found to be the most strongly adsorbed and least mobile among several amide herbicides. tci-thaijo.org Its mobility is generally lower in heavier soils compared to sandy soils. cambridge.org The relative mobility of several herbicides was determined to be fluometuron (B1672900) > napropamide (B1676949) > terbutryn (B1682747) > trifluralin. cambridge.org Another study established the adsorption order as napropamide > pretilachlor (B132322) > metolachlor (B1676510) > diphenamid, with the corresponding mobility order being the reverse. tci-thaijo.org The application of sewage sludge, which increases organic matter, can increase the adsorption and retard the movement of the bulk of the this compound. researchgate.net

StudyRelative Mobility Ranking (Highest to Lowest)
Wu et al. (1975)Fluometuron > Napropamide > Terbutryn > Trifluralin
Bollag et al. (1986)Pretilachlor > Diphenamid > Metolachlor > Napropamide

While leaching describes the downward movement of chemicals, upward transport can also be a significant process. Evaporation from a shallow water table can draw this compound towards the soil surface. acs.orgacs.org This upward translocation is important because photolysis (degradation by sunlight) is effectively limited to the top 0.5 mm of the soil. acs.orgacs.org

By moving the compound into this sunlight-irradiated "photic zone," upward transport can lead to significantly higher rates of photodegradation than would otherwise be expected. acs.orgacs.org In one experiment, up to 70% of the this compound in a 3 cm deep loamy sand column was lost after 14 days of irradiation, compared to dark controls. acs.orgacs.org The rate of this loss was slower in a sandy clay loam, with 29% lost over the same period, highlighting the influence of soil type. acs.orgacs.org This difference is linked to sorption, with the sandy clay loam exhibiting a much higher distribution coefficient (Kd), thereby slowing the transport rate. acs.orgacs.org

Soil TypeDistribution Coefficient (Kd) (mL/g)% Loss after 14 Days Irradiation
Loamy Sand0.4 - 0.7270%
Sandy Clay Loam6.6 - 7.229%

Biotransformation and Metabolic Pathways in Environmental Systems

Once in the environment, this compound can be taken up and transformed by living organisms, such as plants.

In tolerant plants like tomatoes (Lycopersicon esculentum), this compound is taken up rapidly by the roots and distributed throughout the leaves within 8 hours. cambridge.orgcambridge.org This translocation follows an apoplastic pattern. ucanr.edu The plant's tolerance is attributed to its ability to quickly convert the parent compound primarily into non-phytotoxic, water-soluble metabolites. ucanr.educambridge.orgcambridge.org In contrast, in susceptible species like corn (Zea mays), there is very little movement of the compound from the roots to the shoots, where it becomes tightly bound. ucanr.eduresearchgate.net

The detoxification of this compound in tomato plants proceeds through distinct metabolic steps. The initial and primary mechanisms appear to be ring hydroxylation and N-dealkylation. cambridge.orgcambridge.org These initial products are then conjugated with sugars to form more polar, water-soluble compounds. cambridge.orgcambridge.org

The principal metabolite identified in tomatoes is a hexose (B10828440) conjugate of 2-(α-naphthoxy-4-hydroxy)-N,N-diethyl propionamide (B166681), which can account for 47% of the soluble radioactivity in the plant. cambridge.orgcambridge.orgcambridge.org Another 22% of the radioactivity is represented by a different hexose conjugate of the same 4-hydroxy parent molecule, along with a hexose conjugate of its N-dealkylated form, 2-(α-naphthoxy-4-hydroxy)-N-ethyl propionamide. cambridge.orgcambridge.orgcambridge.org Unmetabolized this compound constitutes only about 5% of the total soluble radioactivity. cambridge.orgcambridge.org Other minor metabolites that have been identified include 2-(α-napthoxy)-N-ethyl propionamide, 2-(α-naphthoxy-5-hydroxy)-N,N-diethyl propionamide, and 1,4-naphthoquinone. cambridge.orgcambridge.orgcambridge.org

Metabolite% of Soluble Radioactivity in Tomato
Hexose conjugate of 2-(α-naphthoxy-4-hydroxy)-N,N-diethyl propionamide47%
Other hexose conjugates (of 4-hydroxy and N-dealkylated forms)22%
Unmetabolized this compound5%
2-(α-napthoxy)-N-ethyl propionamide<3%
2-(α-naphthoxy-5-hydroxy)-N,N-diethyl propionamide<3%
1,4-naphthoquinone<3%

Interactions with Environmental Organic Matter

The behavior, persistence, and mobility of napropamide in the soil are heavily influenced by its interactions with soil organic matter (SOM) and dissolved organic matter (DOM). Research indicates that SOM is a key factor governing the fate and transport of this herbicide.

Sorption of napropamide generally increases with higher organic matter and clay content in the soil. cambridge.orgtci-thaijo.org This increased adsorption leads to greater retention of the herbicide in the upper soil layers, which in turn reduces its mobility and potential for leaching into groundwater. cambridge.orgpublications.gc.ca The process is complex, involving mechanisms such as hydrophobic interactions, hydrogen bonding, and electron donor-acceptor processes. irost.ir Studies on various soil types have demonstrated this relationship, showing that soils with higher organic carbon and clay fractions exhibit stronger adsorption of napropamide. tci-thaijo.org For instance, research on Malaysian soils found that napropamide degradation decreased as soil sorption capacity increased. researchgate.netebi.ac.uk

Conversely, dissolved organic matter (DOM)—mobile organic compounds in the soil solution derived from compost, sludge, or plant residues—can form complexes with napropamide. nih.govresearchgate.net This complexation can paradoxically increase the mobility of a small fraction of the herbicide, a phenomenon known as facilitated transport. researchgate.netresearchgate.net This can lead to the presence of napropamide in initial water leachates, even in soils with high organic content. researchgate.net The formation of this napropamide-DOM complex is notably dependent on a drying event after the herbicide application and before a significant water event. researchgate.net

The application of DOM from sources like sludge or straw has been shown to reduce the accumulation of napropamide in rapeseed plants (Brassica napus), leading to improved plant growth and reduced oxidative stress in plants exposed to the herbicide. nih.govacs.org

Table 1: Adsorption and Mobility of Amide Herbicides in Various Thai Soils
Soil SeriesSoil TypeOrganic Carbon (%)Clay (%)Adsorption Order (Amides)Mobility Order (Rf values)
Bang KhenClay2.7557Napropamide > Pretilachlor > Metolachlor > DiphenamidPretilachlor > Diphenamid > Metolachlor > Napropamide
Pak ChongClay Loam2.2838
Kamphaeng SaenLoam0.8114
SattahipLoamy Sand0.565

This table, adapted from research on amide herbicides, illustrates that napropamide is the most strongly adsorbed and consequently the least mobile among the tested herbicides, with adsorption correlating to the organic carbon and clay content of the soils. tci-thaijo.org

Ecophysiological Effects in Agricultural Contexts (e.g., Herbicide-Insecticide Combinations)

Napropamide application has distinct ecophysiological effects on plants, primarily by inhibiting growth processes that start at germination. publications.gc.ca Its mode of action involves the disruption of root and shoot development, with roots typically showing greater sensitivity. awsjournal.orgawsjournal.orgncsu.edu This is a key aspect of its function as a selective, pre-emergence herbicide. publications.gc.caawsjournal.org

At the cellular level, napropamide affects several fundamental processes. Studies have shown that it can inhibit photosynthesis and the synthesis of both protein and RNA. researchgate.net However, its impact on respiration and lipid synthesis appears to be minimal. The mechanism of action is not fully understood, leading to its classification in the HRAC Group 0 (formerly Group K3). awsjournal.orgawsjournal.org Recent research suggests that napropamide treatment can alter auxin levels and the expression of genes related to auxin transport in plants like tomatoes, which may partly explain its inhibitory effect on root growth. awsjournal.orgawsjournal.org

Napropamide has also been observed to influence the uptake and translocation of essential mineral nutrients, including nitrogen, phosphorus, potassium, and various micronutrients, although these effects can vary significantly between different plant species. cambridge.org

In agricultural settings, pesticides are often applied in combinations. While specific research on napropamide combined with insecticides is limited in the provided data, studies have explored its interaction with other herbicides. One study on rutabaga emergence investigated combinations of the herbicide R-7465 (napropamide) with insecticides like chlorfenvinphos (B103538) and fensulfothion. cdnsciencepub.com The results showed that certain combinations did not reduce crop emergence and exhibited an antagonistic interaction, suggesting a potential safening effect. cdnsciencepub.com Other combinations, however, were found to be synergistic, significantly reducing emergence. cdnsciencepub.com This highlights the complexity of pesticide interactions, where the combined effect can be additive, synergistic, or antagonistic. The use of such combinations can potentially reduce the total amount of chemicals applied to a field. google.com

Future Research Directions and Perspectives for N,n Diethylpropionamide

Elucidation of Unresolved Spectroscopic Features

While the molecular structure of N,N-Diethylpropionamide has been investigated using methods like microwave spectroscopy, some spectral characteristics remain unresolved. Gas-phase studies have successfully identified two primary conformers, but weak, unassigned lines in the spectrum suggest the presence of minor conformers or vibrational excitations that have yet to be characterized. Future research should focus on employing advanced spectroscopic techniques to fully resolve these features.

Methodological advancements are necessary to overcome challenges such as the compound's low vapor pressure and thermal instability. The use of chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy, with its capability for broad frequency coverage and high sensitivity, could be instrumental in detecting these low-abundance species. Furthermore, two-dimensional infrared spectroscopy, which has been used to study the hydration dynamics of related polymers, could provide deeper insights into the vibrational frequency fluctuations of the carbonyl stretching modes in this compound. researchgate.net A comprehensive understanding of its complete conformational landscape and vibrational dynamics is crucial for accurately predicting its behavior in various chemical environments.

Advanced Computational Modeling for Complex Interactions

Quantum chemistry has played a significant role in predicting the spectroscopic constants and confirming the conformational stability of this compound. However, existing computational models at the MP2/6-311++G(d,p) level, while accurate for rotational constants, are not entirely reliable for determining the relative energies of conformers. Future research should focus on the application of more advanced computational methods to model the complex intermolecular interactions of this compound with other molecules, including solvents and biological macromolecules.

Developing more sophisticated models will be essential for understanding its role in various chemical and biological processes. For instance, its interaction with metal ions, as seen in uranium complexes, highlights the need for models that can accurately predict coordination chemistry. acs.orgaalto.fiacs.org Simulating the influence of solvents on its chemical reactions and self-ionization processes will also be a key area of future computational work. aalto.fi These advanced models will be invaluable for predicting reactivity, designing new derivatives, and understanding its mechanism of action in different applications.

Development of Novel this compound Derivatives for Targeted Applications

This compound serves as a valuable scaffold in organic synthesis for the creation of more complex molecules with specific functionalities. Its derivatives have shown potential in various fields, from medicinal chemistry to materials science. Future research will undoubtedly focus on the rational design and synthesis of novel derivatives with tailored properties for targeted applications.

One promising avenue is the development of new therapeutic agents. For example, derivatives incorporating a 1,4-benzodioxane (B1196944) moiety are being explored for their potential in treating neurological and metabolic diseases due to their expected biological activities, such as enzyme inhibition. smolecule.com The synthesis of such derivatives often involves multi-step reactions, including N-alkylation and acylation, to modify the compound's pharmacological profile. smolecule.com Another area of interest is the creation of new radioligands for medical imaging, where modifications to the N-alkyl and N-phenyl groups have been shown to significantly impact binding affinity to targets like the translocator protein (TSPO). acs.org

Comprehensive Environmental Risk Assessment Methodologies

The environmental fate and impact of this compound and its derivatives, particularly those used in agriculture like the herbicide napropamide (B1676949), are of significant concern. regulations.govepa.gov While some environmental risk assessments have been conducted, there is a need for more comprehensive methodologies to fully understand and predict the potential long-term ecological effects. regulations.gov

Future research should focus on developing and implementing a unified and systematic approach to environmental risk assessment. eeer.org This includes creating multifactorial models that can predict the environmental concentration and the no-effect concentration for various organisms. eeer.org A crucial aspect of this will be to move beyond standard testing and incorporate more advanced models and a wider range of data to refine risk assessments. regulations.gov This will allow for a more accurate evaluation of the potential risks to terrestrial and aquatic ecosystems and inform the development of more environmentally benign alternatives.

Interdisciplinary Approaches to this compound Research

The diverse applications and complex nature of this compound necessitate a collaborative, interdisciplinary approach to future research. Advancing our understanding of this compound will require the integration of expertise from various scientific fields, including organic synthesis, physical chemistry, computational modeling, pharmacology, and environmental science.

For instance, a combined approach using both experimental techniques like two-dimensional infrared spectroscopy and theoretical methods such as molecular dynamics simulations has proven effective in studying the hydration dynamics of related polymers. researchgate.net Similarly, the study of its coordination chemistry with metals like uranium involves a blend of synthetic chemistry and advanced spectroscopic and crystallographic analysis. acs.orgaalto.fiacs.org By fostering collaborations between different disciplines, researchers can tackle the multifaceted challenges associated with this compound, from elucidating its fundamental properties to developing safe and effective applications and assessing its environmental footprint.

Q & A

Q. How is the molecular structure of N,N-Diethylpropionamide determined experimentally, and what challenges arise in its conformational analysis?

DEPA's gas-phase structure is resolved using microwave spectroscopy combined with quantum chemical calculations (MP2/6-311++G(d,p) and B3PW91/6-311+(df,pd) methods). Microwave spectroscopy identifies two conformers (0PM and 0MM) with distinct ethyl group orientations relative to the (C=O)N plane. Challenges include DEPA's low vapor pressure and thermal instability, requiring molecular beam techniques to avoid decomposition .

Q. What spectroscopic techniques are critical for analyzing DEPA's nuclear quadrupole coupling effects, and how do they inform electronic structure studies?

Fourier-transform microwave spectroscopy (8.5–16.0 GHz range) detects hyperfine splittings caused by 14N^{14}\text{N} nuclear quadrupole coupling. These splittings reveal electric field gradients (EFGs) at the nitrogen nucleus, which correlate with bonding electron distribution. The XIAM program fits experimental data to a rigid rotor model with centrifugal distortion correction, achieving ±2 kHz precision .

Q. What role does quantum chemistry play in predicting DEPA's spectroscopic constants and conformational stability?

Quantum methods like MP2/6-311++G(d,p) predict rotational constants (A, B, C) with <0.5% deviation from experiments, enabling accurate spectral assignments. However, energy calculations at this level are unreliable for determining relative conformer stability. Single-point EFG calculations (B3PW91/6-311+(df,pd)) provide 14N^{14}\text{N} quadrupole coupling constants (NQCCs) that match experimental χzz values .

Advanced Research Questions

Q. Why do discrepancies arise between theoretical predictions and experimental observations of DEPA's conformational energies?

MP2 calculations predict conformer MMP as lower in energy than 0PM/0MM, but experiments show the reverse. This discrepancy highlights limitations in MP2’s treatment of dispersion forces and steric effects. Advanced methods like CCSD(T) or DLPNO-CCSD(T1) are recommended for accurate energy comparisons .

Q. How can researchers address challenges in calculating DEPA's energy barriers for internal rotation of ethyl groups?

Ethyl group rotations (barriers >1000 cm1^{-1}) are unresolved in microwave spectra due to instrument resolution limits. Relaxed potential energy surface (PES) scans at the MP2/6-311++G(d,p) level can model these barriers, while dynamic NMR spectroscopy in solution may complement gas-phase studies .

Q. What insights do 14N^{14}\text{N}14N NQCCs provide into DEPA's electronic structure compared to other amides?

DEPA's χzz values (~4.5 MHz) reflect the electron-withdrawing effect of the (C=O)N group. Comparative studies with N,N-diethylacetamide show that alkyl substituents increase χzz via the +I effect, altering EFGs at nitrogen. This trend aids in probing electronic environments in peptide bond analogs .

Q. What methodological advancements are needed to resolve DEPA's unresolved spectral lines in microwave studies?

Weak unassigned lines in DEPA's spectrum suggest minor conformers or vibrational excitations. Chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy with extended frequency coverage (up to 40 GHz) and cryogenic cooling could enhance sensitivity for detecting low-abundance species .

Q. How do DEPA's conformational dynamics compare to structurally related amides like N,N-diethylacetamide?

Both DEPA and N,N-diethylacetamide exhibit two conformers stabilized by steric effects. In DEPA, the propionyl ethyl group remains planar, while N,N-diethylacetamide’s acetyl methyl group tilts ~12° from the (C=O)N plane. These differences arise from varying substituent bulk and torsional strain .

Q. What experimental protocols mitigate DEPA's thermal decomposition during vaporization for gas-phase studies?

Pulsed nozzle heating (80–100°C) with carrier gases like neon minimizes decomposition. Rapid cooling in supersonic expansions (<1 K) stabilizes conformers, enabling precise spectral acquisition despite DEPA’s low vapor pressure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.